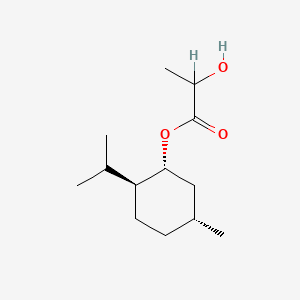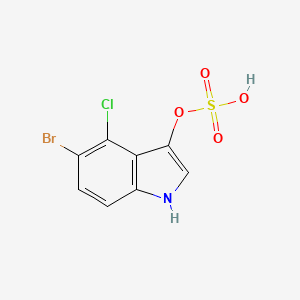![molecular formula C11H9N3O3 B1223639 1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one](/img/structure/B1223639.png)
1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyrano core fused with a triazolone ring, along with a hydroxyethyl side chain. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
准备方法
The synthesis of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyrano Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyrano structure.
Introduction of the Triazolone Ring: The triazolone ring is introduced through a series of reactions involving azide intermediates and cyclization steps.
Attachment of the Hydroxyethyl Group: The hydroxyethyl side chain is added via nucleophilic substitution or addition reactions, often using ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyrano or triazolone rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
科学研究应用
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone has been explored for various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s potential bioactivity is of interest in drug discovery, particularly for its interactions with biological targets.
Industry: Its chemical stability and reactivity make it suitable for use in materials science, including the development of novel polymers and coatings.
作用机制
The mechanism by which 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxyethyl group can enhance solubility and facilitate binding to target sites, while the benzopyrano and triazolone rings contribute to the compound’s overall stability and reactivity.
相似化合物的比较
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone can be compared with other similar compounds, such as:
Benzopyran Derivatives: These compounds share the benzopyrano core but may lack the triazolone ring, resulting in different chemical and biological properties.
Triazolone Derivatives: Compounds with the triazolone ring but without the benzopyrano structure may exhibit distinct reactivity and applications.
Hydroxyethyl Substituted Compounds: These compounds feature the hydroxyethyl group but differ in their core structures, leading to variations in solubility and bioactivity.
The uniqueness of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone lies in its combined structural features, which confer a balance of stability, reactivity, and potential bioactivity, making it a versatile compound for various scientific endeavors.
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-6-5-14-10-7-3-1-2-4-8(7)17-11(16)9(10)12-13-14/h1-4,15H,5-6H2 |
InChI 键 |
QZQOQRVWBXBSOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
溶解度 |
12.1 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B1223562.png)
![2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B1223563.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1223565.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)
![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)
![1,2,3,4-Tetrahydroacridine-9-carboxylic acid [2-(3-chloro-4-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223574.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


